2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane

Description

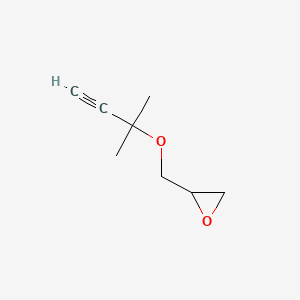

2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane is an epoxide (oxirane) derivative featuring a methylbutynyloxymethyl substituent attached to the three-membered epoxy ring. The compound’s structure combines the high reactivity of the strained epoxide ring with the steric and electronic effects of the alkyne-containing ether substituent.

Key structural characteristics:

- Epoxide core: The three-membered ring confers high reactivity, particularly in nucleophilic ring-opening reactions.

Properties

CAS No. |

7312-54-1 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2-(2-methylbut-3-yn-2-yloxymethyl)oxirane |

InChI |

InChI=1S/C8H12O2/c1-4-8(2,3)10-6-7-5-9-7/h1,7H,5-6H2,2-3H3 |

InChI Key |

CZIQVPJGFVFPOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#C)OCC1CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane typically involves the reaction of 2-methylbut-3-yn-2-ol with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under controlled temperature conditions. The reaction proceeds as follows:

Reactants: 2-methylbut-3-yn-2-ol and m-CPBA.

Conditions: The reaction is carried out in an inert solvent such as dichloromethane at a temperature range of 0-5°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.

Reduction: Reduction reactions can convert the epoxide ring to an alcohol.

Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild conditions to achieve ring-opening reactions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane involves its ability to undergo ring-opening reactions, which can interact with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The specific pathways and molecular targets depend on the context of its application and the nature of the interacting species .

Comparison with Similar Compounds

Comparison with Similar Oxirane Derivatives

Structural and Physical Properties

Table 1: Structural and Physical Properties of Selected Oxirane Derivatives

Key Observations :

- Substituent bulk: Branched or aromatic substituents (e.g., phenyl, 3-methylphenoxy) increase molecular weight and boiling points compared to simpler alkyl groups .

Epoxide Ring-Oening Reactions

- Nucleophilic attack: The target compound’s alkyne group could influence regioselectivity in ring-opening reactions. For example, 2-(phenoxymethyl)oxirane derivatives are used in thiolysis reactions to generate bioactive triazole compounds .

- Steric effects : Bulky substituents (e.g., tert-butyl in 2-tert-butyl-3-methyloxirane ) hinder nucleophilic access, whereas smaller groups (e.g., chloromethyl in 2-(chloromethyl)oxirane ) enhance reactivity.

Functionalization Potential

- The methylbutynyloxy group in the target compound offers a handle for click chemistry (e.g., azide-alkyne cycloaddition), which is absent in analogs like 2-(4-methoxyphenyl)-3-methyloxirane .

Biological Activity

2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane, also known as a derivative of 2-methylbut-3-yn-2-ol, is an organic compound that belongs to the class of epoxides. This compound has garnered interest due to its potential biological activities, including cytotoxic effects, antimicrobial properties, and implications in drug synthesis. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an epoxide functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles. The presence of the alkynyl group (derived from 2-methylbut-3-yn-2-ol) enhances its biological activity.

Cytotoxic Effects

Research indicates that compounds containing epoxide structures often exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related alkynyl alcohols have shown that they can inhibit cell growth in human tumor cell lines. The National Cancer Institute (NCI) has reported similar findings for related compounds, suggesting that this compound may possess comparable cytotoxic properties.

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| Iejimalide A | MDA-MB-231 | 13 |

| Iejimalide B | Various (40/60 lines) | <5 |

| 2-Methylbut-3-yn-2-ol | Unknown | TBD |

Antimicrobial Properties

The antimicrobial potential of compounds similar to this compound has been documented in several studies. For example, derivatives of 2-methylbut-3-yn-2-ol have shown efficacy against various bacterial strains. This suggests that the epoxide's reactivity may play a role in its ability to disrupt microbial cell walls or interfere with metabolic pathways.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophiles in biological systems. This mechanism is particularly relevant in the context of cancer therapy, where such interactions can lead to apoptosis in cancer cells. The specific pathways and targets within cells remain an area for further research.

Case Studies and Research Findings

-

Cytotoxicity in Cancer Research : A study investigating the cytotoxic effects of various alkynyl compounds found that those with epoxide functionalities exhibited enhanced potency against breast cancer cell lines. The results indicated a correlation between structural features and biological activity.

- Findings : The compound’s ability to induce apoptosis was linked to its interaction with cellular proteins involved in the apoptotic pathway.

-

Antimicrobial Testing : In vitro studies have assessed the antimicrobial efficacy of similar alkynyl alcohols against pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating potential therapeutic applications.

- Findings : The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the electrophilic nature of the epoxide group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.